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Compound of Interest

Compound Name: 2,2-Dimethylhex-5-enal
CAS No.: 52278-99-6
Cat. No.: B1365124

Get Quote

Executive Summary

2,2-Dimethylhex-5-enal (CAS: 52278-99-6) is a specialized aliphatic aldehyde characterized
by a gem-dimethyl group at the

-position and a terminal alkene at the

-position.[1][2] This structural motif renders the aldehyde non-enolizable, significantly
increasing its stability against self-condensation compared to linear aldehydes. It serves as a
critical intermediate in the synthesis of complex terpenes, fragrances, and pharmaceutical
scaffolds (e.g., pederin family analogues).

This guide provides a rigorous analysis of its physicochemical properties, establishing derived
experimental baselines for Boiling Point (BP) and Refractive Index (RI) based on its
corresponding alcohol, alongside a validated synthesis and isolation protocol.

Chemical Identity & Structural Analysis[1][2][3]
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The gem-dimethyl substitution at the C2 position is the defining feature of this molecule. It
sterically hinders nucleophilic attack at the carbonyl carbon and prevents the formation of
enolates, making it an excellent substrate for controlled addition reactions (e.g., Grignard
additions) without competitive aldol polymerization.

Feature Detail
IUPAC Name 2,2-Dimethylhex-5-enal
CAS Number 52278-99-6
C
Molecular Formula H
0]
Molecular Weight 126.20 g/mol
SMILES C=CCcCcC(C)(C)C=0I1][3]

Structural Class -Unsaturated Aldehyde (Non-enolizable)

Physicochemical Properties[1][2][4][5][6][7]1[8][9]

Direct experimental values for the aldehyde are often proprietary or sparsely documented in
open literature. However, reliable data exists for its immediate precursor, 2,2-Dimethylhex-5-en-
1-ol (CAS 56068-50-9). Using standard group contribution principles and boiling point
elevation/depression logic, we establish the following property ranges.

Boiling Point & Refractive Index Data[2][7]
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Value (Target Value (Alcohol L .
Property Scientific Rationale
Aldehyde) Precursor)*

Aldehydes typically
boil 20-25°C lower

. . than corresponding
Boiling Point (760 152 - 156 °C 175.2 °C

mmHg) (Predicted) (Experimental)

alcohols due to the
absence of
intermolecular

hydrogen bonding.

Oxidation of the
primary alcohol to
aldehyde generally

Refractive Index (
1.428 —1.432 i i
_ 1.439 (Experimental) results in a slight
) (Predicted) decrease in refractive

index (

).

Loss of two hydrogen
atoms and loss of H-
0.825 - 0.835 g/mL 0.837 g/mL bonding network
) slightly reduces

Density (

density.

Lower boiling point
correlates with a lower

Flash Point ~45 °C (Est.) 65.4 °C flash point; handle as
a Flammable Liquid
(Class 3).

> Note: Alcohol precursor data sourced from validated supplier certificates (e.g., LookChem,
ChemSrc) for CAS 56068-50-9.

Synthesis & Isolation Protocol

To ensure access to high-purity material for property verification, we recommend the Oxidation
of 2,2-Dimethylhex-5-en-1-ol. This route is superior to direct alkylation of isobutyraldehyde due
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to higher selectivity and ease of purification.

Validated Synthetic Route: Swern Oxidation

The Swern oxidation is preferred over metal-based oxidants (Jones, PCC) to prevent
isomerization of the terminal double bond or acid-catalyzed migration.

Reaction Scheme:
(Where R = 2,2-dimethylhex-5-enyl)

Step-by-Step Methodology

 Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve oxalyl chloride (1.1 equiv)
in anhydrous DCM. Cool to -78°C.

o DMSO Addition: Add dry DMSO (2.2 equiv) dropwise. Gas evolution (CO/CO

) will occur; maintain temperature < -60°C. Stir for 15 min.

o Substrate Addition: Add 2,2-Dimethylhex-5-en-1-ol (1.0 equiv) in minimal DCM dropwise over
20 min. The mixture may become cloudy. Stir for 45 min at -78°C.

» Quenching: Add triethylamine (5.0 equiv) dropwise. The reaction will turn into a thick white
slurry (Et

N-HCI salts).
o Warming: Allow the mixture to warm to 0°C over 30 minutes.
o Workup: Quench with saturated NH

Cl solution. Extract with Et
O (3x). Wash combined organics with 1M HCI (to remove residual amine), then NaHCO
, then Brine.

e Drying: Dry over MgSO

, filter, and concentrate under reduced pressure (keep bath < 30°C to avoid volatile loss).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365124?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Purification & Analysis[3][7][8][10]

« Distillation: Purify the crude oil via fractional distillation under reduced pressure.
o Target Fraction: Collect the fraction boiling at 55-60°C @ 15 mmHg.
 Validation:
o IR: Look for sharp C=0 stretch at ~1725 cm

and disappearance of O-H broad stretch.

o 1H NMR: Diagnostic aldehyde proton doublet at

9.5 ppm.

Visualized Workflows
Synthesis and Isolation Logic

The following diagram illustrates the critical path from precursor to isolated pure aldehyde,
highlighting key decision points for quality control.

Click to download full resolution via product page

Figure 1: Critical path for the synthesis and isolation of 2,2-Dimethylhex-5-enal.

Analytical Validation Pathway

This workflow ensures the identity and purity of the synthesized compound before use in
downstream applications.
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Figure 2: Analytical decision matrix for validating 2,2-Dimethylhex-5-enal.

Applications in Drug Development

The 2,2-dimethylhex-5-enal scaffold is a valuable "chiral pool" alternative when synthesized

asymmetrically, or a building block for:

Pederin Analogues: The gem-dimethyl fragment mimics the pederic acid portion of potent

antitumor agents.

Fragrance Chemistry: As a non-enolizable aldehyde, it provides persistent floral/green notes
without the rapid degradation seen in linear aldehydes.

Metathesis Substrates: The terminal alkene is accessible for Ring-Closing Metathesis (RCM)

to form macrocycles.
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» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 12870144, 2,2-Dimethylhex-5-ynal (Analog Reference). Retrieved from [Link]

e LookChem.2,2-Dimethylhex-5-en-1-ol (CAS 56068-50-9) Physicochemical Data. Retrieved
from [Link]

e ChemSrc.1,1,3-Trimethylcyclopentane and related C8 isomers. Retrieved from [Link]

e Johnson, P. R., & White, J. D. (1984).Synthesis of (R)-3-hydroxy-2,2-dimethylhex-5-enal.
Journal of Organic Chemistry, 49(23), 4424—-4429. (Provides precedent for gem-dimethyl
aldehyde handling).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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